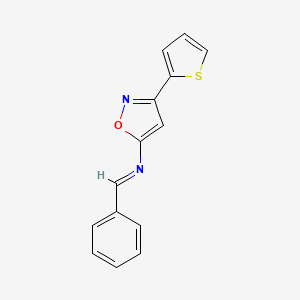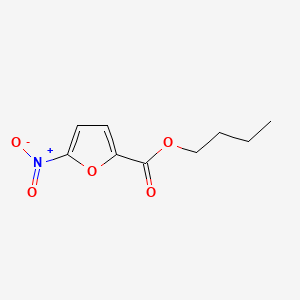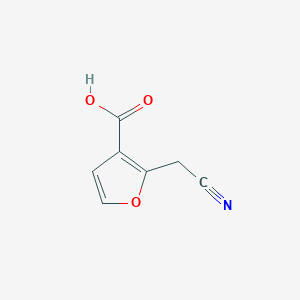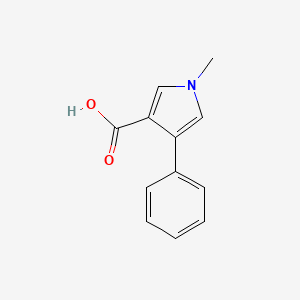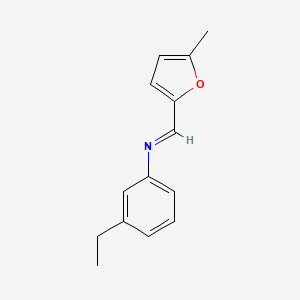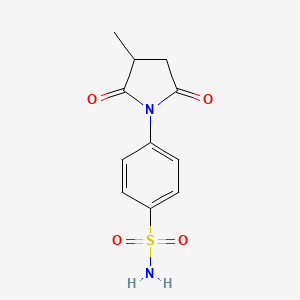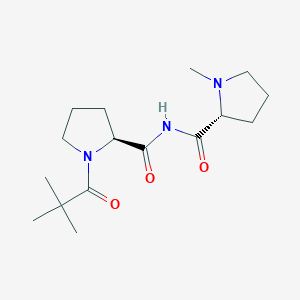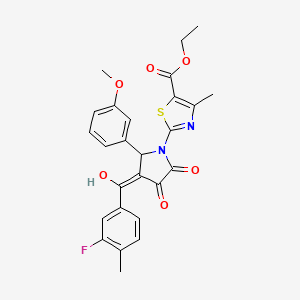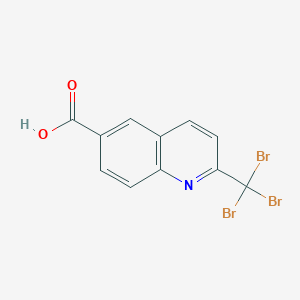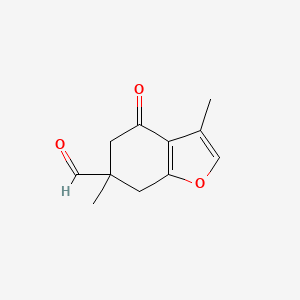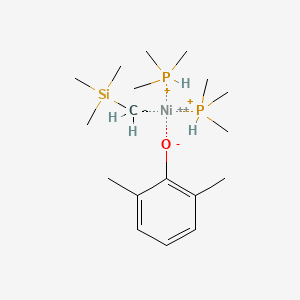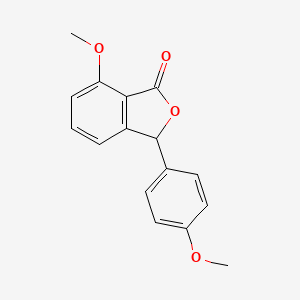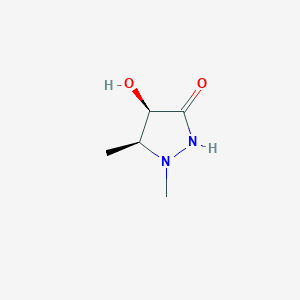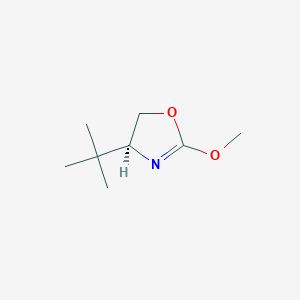
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole typically involves the reaction of tert-butylamine with a suitable oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydrooxazole ring. Common reagents used in this synthesis include tert-butylamine, methanol, and a suitable catalyst such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dihydrooxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dihydrooxazole ring can produce saturated heterocycles .
Applications De Recherche Scientifique
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetoacetate: A compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl thioacetate: Another compound with a tert-butyl group, used in different chemical reactions and applications.
Uniqueness
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(4S)-4-tert-butyl-2-methoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-5-11-7(9-6)10-4/h6H,5H2,1-4H3/t6-/m1/s1 |
Clé InChI |
JKQNTRDYOBKQNC-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)OC |
SMILES canonique |
CC(C)(C)C1COC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


